(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
Introduction to Research Significance and Structural Elements
Historical Context of Heterocyclic Scaffold Development
The evolution of heterocyclic chemistry has been pivotal in medicinal chemistry, with scaffold hopping emerging as a cornerstone strategy since its formal introduction in 1999. Early drug discovery relied heavily on natural product-derived scaffolds, but limitations in bioavailability and patentability drove the need for synthetic alternatives. The concept of scaffold hopping—replacing core structures while retaining bioactivity—was exemplified in the development of cannabinoid receptor antagonists like rimonabant, where pyrazole cores were replaced with thiazoles and pyrroles to improve physicochemical properties. Similarly, the transition from DuP 697 to celecoxib and rofecoxib highlighted how heterocyclic swaps (e.g., pyrazole to thiazole) could modulate selectivity and pharmacokinetics in COX-2 inhibitors.
The rise of fragment-based drug design in the 2010s further emphasized the importance of small, rigid heterocycles like azetidines, which reduce conformational entropy and enhance binding affinity. Azetidine’s adoption in antihypertensives such as azelnidipine demonstrated its utility as a privileged scaffold. Concurrently, pyrroles gained prominence for their versatility in antimicrobial and anticancer agents, as seen in derivatives like 23 and 24 . Thiazoles, with their electron-rich sulfur atoms, became critical in targeting enzymes like lactate dehydrogenase A (LDHA), where carboxylate-functionalized thiazoles showed enhanced polar interactions.
Research Significance in Medicinal Chemistry
This compound’s structural triad—pyrrole, azetidine, and thiazole—embodies three key trends in contemporary drug design:
- Conformational Restriction : Azetidine’s four-membered ring imposes rigidity, reducing entropic penalties during target binding.
- Pharmacophore Diversity : The pyrrole and thiazole rings provide distinct electronic and steric profiles, enabling multitarget engagement or selective inhibition.
- Synthetic Modularity : The methanone linker facilitates combinatorial chemistry, allowing rapid exploration of substituent effects.
Recent studies underscore the role of such hybrids in addressing complex diseases. For instance, nitrogen-based heterocycles like pyrrolidones and piperazines are being explored as 5-HT1A receptor agonists for depression, highlighting the therapeutic potential of structurally diverse scaffolds.
Key Structural Components and Their Scientific Relevance
Pyrrole Core
The 1H-pyrrole moiety contributes aromaticity and planar geometry, enabling π-π stacking with protein residues. Substitution at the 4-position with a fluorophenyl group enhances metabolic stability and lipophilicity, as fluorine’s electronegativity reduces oxidative degradation. Pyrroles are also known to participate in hydrogen bonding via their NH group, critical for target affinity in antimicrobial agents.
Azetidine Ring
The azetidine scaffold introduces strain and basicity, with a pKa (~9.5) that promotes protonation under physiological conditions, enhancing solubility. The 3-(thiazol-2-yloxy) substituent on azetidine extends the molecule’s vectorial orientation, positioning the thiazole for interactions with hydrophobic pockets or catalytic sites. Azetidines’ compact size minimizes molecular weight penalties compared to larger rings like piperidine.
Thiazole Moiety
Thiazole’s sulfur atom participates in dipole-dipole interactions and metal coordination, while its aromatic system stabilizes charge-transfer complexes. In LDHA inhibitors, thiazole-linked carboxylates mimic pyruvate’s binding mode, disrupting substrate-enzyme interactions.
Table 1: Key Structural Features and Their Roles
| Component | Key Features | Role in Drug Design |
|---|---|---|
| Pyrrole | Aromatic, planar, NH donor | Target binding via π-π stacking/H-bonding |
| Azetidine | Small ring, basic nitrogen, conformational rigidity | Solubility enhancement, entropic control |
| Thiazole | Sulfur-containing, electron-deficient | Enzyme inhibition, metal coordination |
| Fluorophenyl | Electronegative, lipophilic | Metabolic stability, membrane permeability |
Current Research Landscape and Knowledge Gaps
Recent advancements in synthetic methodologies, such as transition-metal-catalyzed cross-couplings and click chemistry, have enabled efficient assembly of multi-heterocyclic systems. Computational tools like ROCS (Rapid Overlay of Chemical Structures) aid in scaffold prioritization by quantifying shape similarity to known bioactive molecules.
However, critical gaps persist:
- Target Identification : While the compound’s structural motifs suggest broad applicability (e.g., kinase inhibition, GPCR modulation), specific biological targets remain unvalidated.
- Stereochemical Effects : The azetidine-thiazole linkage may introduce chirality, yet enantioselective synthesis and activity studies are lacking.
- In Vivo Performance : Despite promising in vitro profiles for analogous compounds, pharmacokinetic data on this hybrid scaffold are absent.
Emerging areas include the integration of machine learning to predict scaffold compatibility and the exploration of photopharmacological applications, where fluorophenyl groups could enable light-activated targeting.
This structured analysis synthesizes foundational concepts and recent advancements, positioning the compound as a paradigm of modern heterocyclic drug design. Subsequent sections will delve deeper into synthetic strategies, computational modeling, and biological evaluation.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-3-1-11(2-4-13)12-7-15(20-8-12)16(22)21-9-14(10-21)23-17-19-5-6-24-17/h1-8,14,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWUIDTWBZUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor such as 4-fluoroaniline, the pyrrole ring can be constructed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Thiazole Ring Synthesis: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable dihaloalkane and an amine.
Coupling Reactions: The final step involves coupling the pyrrole, thiazole, and azetidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to multi-kilogram batches.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole and pyrrole rings are susceptible to oxidation under specific conditions.
-
Thiazole Oxidation : The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones when treated with agents like H₂O₂/CH₃COOH or mCPBA (meta-chloroperbenzoic acid).
-
Pyrrole Oxidation : The pyrrole ring can be oxidized to form pyrrole oxides using KMnO₄ in acidic conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thiazole oxidation | H₂O₂, CH₃COOH, 50°C, 6 hrs | Thiazole sulfoxide/sulfone derivatives |
| Pyrrole oxidation | KMnO₄, H₂SO₄, RT, 12 hrs | Pyrrole oxide derivatives |
Reduction Reactions
The ketone group and aromatic systems participate in reduction reactions:
-
Ketone Reduction : The methanone group is reduced to a secondary alcohol using NaBH₄ in methanol or LiAlH₄ in THF.
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Aromatic Ring Reduction : The fluorophenyl group undergoes catalytic hydrogenation (H₂, Pd/C ) to yield cyclohexane derivatives .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Methanone reduction | NaBH₄, MeOH, 0°C, 2 hrs | Secondary alcohol derivative |
| Fluorophenyl reduction | H₂, 10% Pd/C, EtOH, 60°C | Cyclohexane-substituted derivative |
Nucleophilic Substitution
The azetidine ring’s strained structure facilitates nucleophilic substitution:
-
Azetidine Ring Opening : Reacts with NH₃ or amines to form open-chain amines under mild acidic conditions (HCl, 40°C).
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Thiazole Substitution : The thiazol-2-yloxy group undergoes substitution with NaSH to form thiol derivatives.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Azetidine substitution | NH₃, HCl, 40°C, 8 hrs | Open-chain amine derivatives |
| Thiazole substitution | NaSH, DMF, 80°C, 4 hrs | Thiazole-2-thiol derivatives |
Electrophilic Aromatic Substitution
The fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position .
-
Halogenation : Br₂/FeBr₃ adds bromine meta to the fluorine.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 3 hrs | 4-fluoro-3-nitro-phenyl derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 4-fluoro-5-bromo-phenyl derivative |
Hydrolysis Reactions
The azetidine and thiazole moieties are prone to hydrolysis:
-
Azetidine Hydrolysis : Under acidic conditions (HCl, reflux), the azetidine ring opens to form a diamino alcohol.
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Thiazole Hydrolysis : Basic conditions (NaOH, 100°C) cleave the thiazole ring into thioamide fragments.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Azetidine hydrolysis | 6M HCl, reflux, 12 hrs | Diamino alcohol derivative |
| Thiazole hydrolysis | 2M NaOH, 100°C, 6 hrs | Thioamide and carboxylic acid fragments |
Cross-Coupling Reactions
The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives |
Key Mechanistic Insights
-
The 4-fluorophenyl group enhances electrophilic substitution reactivity due to its electron-withdrawing nature .
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The thiazol-2-yloxy group acts as a leaving group in nucleophilic substitutions, enabling functionalization.
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The azetidine ring exhibits strain-driven reactivity, favoring ring-opening or substitution.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, forming fluorobenzene and pyrrole fragments.
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Light Sensitivity : Prolonged UV exposure leads to thiazole ring degradation.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The thiazole and pyrrole rings are known for their anticancer activities due to their ability to interact with biological targets involved in cell growth and survival pathways .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. Compounds containing thiazole derivatives have been reported to exhibit significant anti-inflammatory activities .
- Antimicrobial Activity : The thiazole moiety is recognized for its antimicrobial properties. Research has demonstrated that thiazole-containing compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
Case Study 1: Anticancer Activity
A study published in 2022 explored the anticancer potential of similar pyrrole-thiazole hybrids. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 2: Anti-inflammatory Properties
Research conducted on thiazole derivatives revealed their effectiveness in reducing inflammation markers in vitro. The study highlighted how modifications to the thiazole ring could enhance anti-inflammatory activity, suggesting that similar modifications could be applied to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone for improved efficacy .
Case Study 3: Antimicrobial Efficacy
A comparative analysis showed that thiazole-containing compounds exhibited significant antibacterial activity against resistant strains of bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole and thiazole rings can participate in hydrogen bonding and π-π stacking interactions. The azetidine ring may contribute to the overall conformational flexibility of the molecule, allowing it to fit into various binding sites.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Combines a pyrrole ring with an azetidine-thiazole system. The fluorine atom on the phenyl group enhances electronegativity and bioavailability.
- Analog 1: (1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone () Replaces pyrrole with an indole ring and incorporates a piperazine ring instead of a simple azetidine. Higher molecular weight (489.56 g/mol vs. ~430–450 g/mol estimated for the target compound) due to the indole and piperazine moieties.
- Analog 2: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Substitutes pyrrole with a pyrazole-triazole-thiazole system.
Functional Group Variations
- Thiazole Modifications :
Pharmacological and Physicochemical Properties
Therapeutic Potential and Limitations
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone , with the CAS number 1798047-29-6, is a synthetic organic molecule notable for its complex structure featuring multiple functional groups, including a pyrrole ring, a thiazole moiety, and an azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.
The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. The presence of the fluorophenyl group may enhance its pharmacological properties by improving metabolic stability and altering binding affinities to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FN₃O₂S |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1798047-29-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrole and thiazole rings facilitate hydrogen bonding and π-π stacking interactions. The azetidine ring contributes to the conformational flexibility of the molecule, allowing it to fit into various binding sites effectively.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific oncogenic pathways.
- Anti-inflammatory Effects : The thiazole moiety is often associated with anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial activity, suggesting potential use against bacterial infections.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this molecule:
- Inhibition Studies : A study evaluated similar pyrrole derivatives for their ability to inhibit specific enzymes involved in cancer progression. Results indicated that modifications in the structure significantly affected their inhibitory potency.
- Metabolic Stability : Research on fluorinated compounds has shown that introducing fluorine can enhance metabolic stability, which is crucial for drug development. For instance, studies on benzimidazole derivatives demonstrated improved metabolic profiles when fluorine was substituted at specific positions .
- Cytotoxicity Assays : In vitro assays using cell lines have been conducted to assess cytotoxic effects. Compounds structurally similar to our target showed varied cytotoxicity profiles, indicating that further optimization could lead to more effective therapeutic agents .
Q & A
Basic: What synthetic strategies are recommended for preparing (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?
Methodological Answer:
The synthesis of this compound can be approached via multi-step coupling reactions. Key steps include:
Formation of the pyrrole core : Adapt methods from analogous pyrrole-thiazole hybrids, such as refluxing intermediates with chloranil in xylene (25–30 hours) to achieve cyclization .
Azetidine-thiazole coupling : Introduce the thiazol-2-yloxy group to the azetidine ring via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated reactions for heteroaryl ethers).
Final assembly : Use a ketone coupling reaction to combine the pyrrole and azetidine-thiazole moieties. Purify via recrystallization (methanol is effective for similar compounds) .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data for structurally related compounds?
Methodological Answer:
Contradictions in bioactivity data often arise from differences in assay conditions or molecular conformations. To address this:
Perform molecular docking to compare binding modes with target proteins (e.g., kinases or enzymes). For example, thiazole-containing compounds in showed altered activity based on substituent positioning .
Conduct MD simulations (100 ns trajectories) to assess stability of ligand-protein complexes under physiological conditions.
Validate predictions using SAR analysis by synthesizing analogs with modified fluorophenyl or thiazole substituents. Cross-reference with crystallographic data (e.g., ’s β angle of 91.559° in monoclinic systems) to confirm structural fidelity .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- 1H NMR : Identify pyrrole protons (δ 6.5–7.2 ppm) and azetidine protons (δ 3.5–4.5 ppm).
- 13C NMR : Confirm the methanone carbonyl (δ ~190 ppm) and fluorophenyl carbons (δ 115–165 ppm).
X-ray Crystallography : Determine crystal packing and bond angles. For monoclinic systems (e.g., P21/c space group), refine data with a β angle close to 90° (e.g., 91.559° as in ) .
Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]+ expected at m/z ~396.1).
Advanced: How can reaction conditions be optimized to improve the yield of the thiazol-2-yloxy azetidine intermediate?
Methodological Answer:
Catalyst screening : Test Pd(PPh3)4 or CuI for coupling thiazole to azetidine, comparing yields under inert (N2) vs. aerobic conditions.
Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for nucleophilic substitution reactions. achieved cyclization in xylene, but DMF may enhance solubility .
Temperature control : Optimize between 80–120°C to balance reaction rate and byproduct formation. Monitor via TLC or HPLC ( ’s methods) .
Basic: What experimental design is recommended for assessing hydrolytic stability under physiological pH?
Methodological Answer:
Buffer preparation : Use PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
Stability assay : Incubate the compound at 37°C, sampling at 0, 6, 12, 24, and 48 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
Degradation product identification : Compare LC-MS profiles with synthetic standards (e.g., hydrolyzed thiazole or azetidine fragments).
Advanced: How do electron-withdrawing substituents (e.g., fluorine) on the phenyl ring influence physicochemical properties?
Methodological Answer:
LogP measurement : Compare the fluorophenyl analog (logP ~3.5) with non-fluorinated analogs using shake-flask or chromatographic methods.
Solubility analysis : Perform equilibrium solubility studies in buffers (pH 1.2–7.4). Fluorine’s electronegativity reduces basicity, enhancing solubility in polar media.
Thermal stability : Use DSC/TGA to assess melting points (fluorinated compounds often show higher mp due to increased crystallinity, as seen in ’s Z = 4) .
Advanced: What strategies mitigate conflicting cytotoxicity results in cell-based assays?
Methodological Answer:
Standardize assay conditions :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Control for serum content (e.g., 10% FBS vs. serum-free).
Purity validation : Ensure >95% purity via HPLC ( ) and confirm absence of endotoxins.
Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify off-target effects, comparing results with structurally related compounds (e.g., ’s chromenone-thiazole hybrids) .
Basic: How is the crystal structure of this compound determined and validated?
Methodological Answer:
Crystallization : Grow single crystals via slow evaporation from methanol/acetone mixtures.
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Refine with SHELXL, achieving R1 < 0.05 (as in ’s R1 = 0.069) .
Validation : Check for PLATON alerts, ADPs, and hydrogen-bonding networks (e.g., O–H···N interactions in pyrazolone analogs, ) .
Advanced: How can SAR studies guide the design of analogs with improved metabolic stability?
Methodological Answer:
Metabolite identification : Incubate with liver microsomes (human/rat), analyzing via LC-MS/MS.
Structural modifications :
- Replace labile groups (e.g., thiazole-O-azetidine) with bioisosteres (e.g., oxadiazole).
- Introduce methyl groups to block CYP450 oxidation sites (e.g., ’s 3,4-dimethoxyphenyl group) .
In silico prediction : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with lower clearance.
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation.
Recrystallization : Refine purity via methanol/water (4:1), achieving needle-shaped crystals (analogous to ’s protocol) .
Final polishing : Employ preparative HPLC (C18 column, 0.1% TFA in acetonitrile) to remove trace impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
